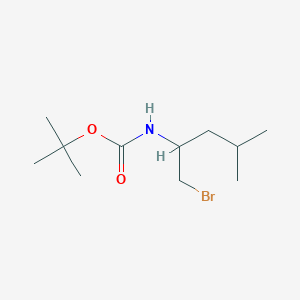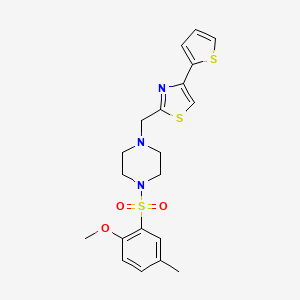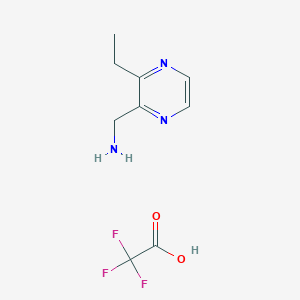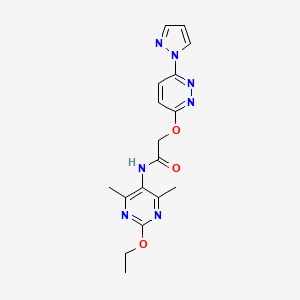![molecular formula C8H6ClN3O2 B2869099 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine CAS No. 129179-30-2](/img/structure/B2869099.png)
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chloromethyl and nitro functional groups makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The final step involves the chloromethylation of the imidazo[1,2-a]pyridine ring using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory-scale synthesis. These methods focus on improving yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are commonly employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of 2-(Aminomethyl)-3-nitroimidazo[1,2-a]pyridine.
Oxidation: Formation of various oxidized imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with biological macromolecules. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity .
Comparación Con Compuestos Similares
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-(Chloromethyl)pyridine: Lacks the nitro group and has different reactivity and applications.
3-Nitroimidazo[1,2-a]pyridine: Lacks the chloromethyl group and has different chemical properties.
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different biological activities and applications
Propiedades
IUPAC Name |
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSNKHYSRQDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)


![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)
![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2869036.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)
